![molecular formula C7H12IN3 B13169425 Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13169425.png)
Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing three carbon atoms and two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 3-iodo-1-methyl-1H-pyrazole with ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and dyestuffs.
Wirkmechanismus
The mechanism of action of Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: This compound is similar in structure but lacks the ethyl and iodine substituents.
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Another related compound with different substituents.
Uniqueness
Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of both the ethyl and iodine groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C7H12IN3 |
|---|---|
Molekulargewicht |
265.09 g/mol |
IUPAC-Name |
N-[(3-iodo-1-methylpyrazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C7H12IN3/c1-3-9-4-6-5-11(2)10-7(6)8/h5,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
KRKAKHYFLINLNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1=CN(N=C1I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


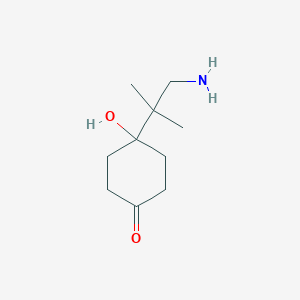


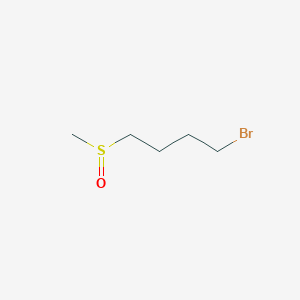

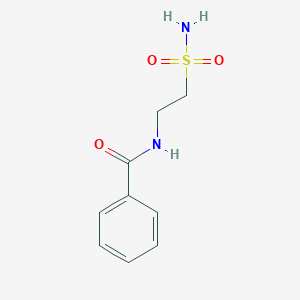

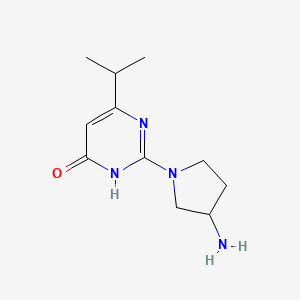

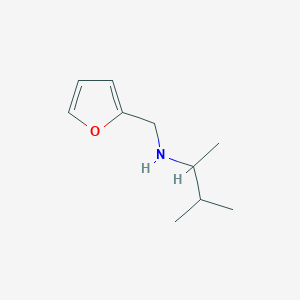
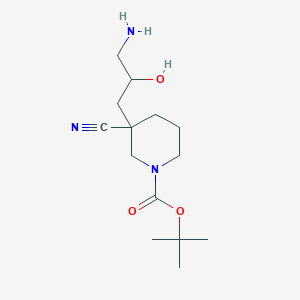
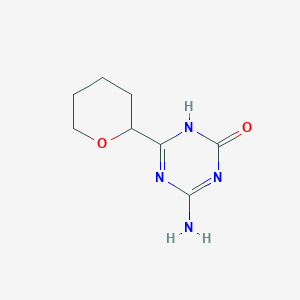
![2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal](/img/structure/B13169430.png)

